

A Spectroscopic Showdown: Unraveling the Isomers of 2-Fluoro-3-methoxybenzoic Acid

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Compound of Interest

Compound Name: 2-Fluoro-3-methoxybenzoic acid

Cat. No.: B146667

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For researchers, scientists, and professionals in drug development, the precise identification of molecular structure is paramount. In the realm of substituted benzoic acids, even subtle shifts in functional group positioning can dramatically alter a compound's physicochemical properties and biological activity. This guide provides a detailed spectroscopic comparison of **2-Fluoro-3-methoxybenzoic acid** and its positional isomers, offering a valuable resource for their differentiation and characterization.

This comparative analysis focuses on the key spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By examining the distinct spectral signatures of each isomer, researchers can confidently identify and distinguish between these closely related compounds. The following sections present a summary of the expected spectroscopic data, detailed experimental protocols for acquiring such data, and visual representations of the isomeric structures and analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Fluoro-3-methoxybenzoic acid** and its isomers. This data is compiled from various sources and predictive models. Note that experimental conditions, such as solvent and instrument frequency, can cause slight variations in observed values.

Table 1: ^1H NMR Spectral Data (Predicted/Reported in ppm)

Isomer	-COOH	Aromatic-H	-OCH ₃
2-Fluoro-3-methoxybenzoic acid	~13.0	7.1-7.5 (m)	~3.9 (s)
3-Fluoro-2-methoxybenzoic acid	~13.0	7.1-7.6 (m)	~4.0 (s)
4-Fluoro-2-methoxybenzoic acid	~13.0	6.8-8.0 (m)	~3.9 (s)
5-Fluoro-2-methoxybenzoic acid	~13.0	7.0-7.7 (m)	~3.9 (s)
2-Fluoro-4-methoxybenzoic acid	~12.8	6.7-8.1 (m)	~3.9 (s)
3-Fluoro-4-methoxybenzoic acid	~12.9	7.2-7.8 (m)	~3.9 (s)
4-Fluoro-3-methoxybenzoic acid	~13.0	7.3-7.7 (m)	~3.9 (s)
2-Fluoro-5-methoxybenzoic acid	~12.9	6.8-7.6 (m)	~3.8 (s)
2-Fluoro-6-methoxybenzoic acid	~13.0	6.8-7.4 (m)	~3.9 (s)

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference. 's' denotes a singlet, and 'm' denotes a multiplet.

Table 2: ¹³C NMR Spectral Data (Predicted in ppm)

Isomer	C=O	C-F	C-O	Aromatic C	-OCH ₃
2-Fluoro-3-methoxybenzoic acid	~165	~155 (d)	~148	115-130	~56
3-Fluoro-2-methoxybenzoic acid	~165	~159 (d)	~152	115-135	~62
4-Fluoro-2-methoxybenzoic acid	~165	~165 (d)	~159	100-135	~56
5-Fluoro-2-methoxybenzoic acid	~165	~158 (d)	~155	115-130	~56
2-Fluoro-4-methoxybenzoic acid	~165	~166 (d)	~163	100-135	~56
3-Fluoro-4-methoxybenzoic acid	~165	~153 (d)	~151	115-130	~56
4-Fluoro-3-methoxybenzoic acid	~165	~158 (d)	~148	115-130	~56
2-Fluoro-5-methoxybenzoic acid	~165	~164 (d)	~155	105-130	~56
2-Fluoro-6-methoxybenzoic acid	~165	~161 (d)	~157	110-130	~56

Note: 'd' denotes a doublet, indicating coupling with the fluorine atom.

Table 3: Key IR Absorption Bands (cm⁻¹)

Isomer	O-H Stretch (Carboxylic Acid)	C=O Stretch (Carboxylic Acid)	C-O Stretch (Ether)	C-F Stretch
All Isomers	2500-3300 (broad)	1680-1710	1250-1300	1100-1250

Table 4: Mass Spectrometry Data (m/z)

Isomer	Molecular Ion [M] ⁺	Key Fragments
All Isomers	170.04	155 ([M-CH ₃] ⁺), 153 ([M-OH] ⁺), 125 ([M-COOH] ⁺)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of fluoro-methoxybenzoic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is crucial, as DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[1]
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- **¹H NMR Acquisition:** Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are typically referenced to an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.[2]
- **¹³C NMR Acquisition:** A proton-decoupled ¹³C NMR spectrum is acquired to provide a singlet for each unique carbon atom. A sufficient number of scans and an appropriate relaxation delay are necessary, especially for quaternary carbons.[3]

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, the KBr pellet method is commonly employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.^[4]
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- **Data Acquisition:** A background spectrum of the KBr pellet holder is first recorded. The sample pellet is then placed in the holder, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum. Data is typically collected in the range of 4000-400 cm^{-1} .^[5]

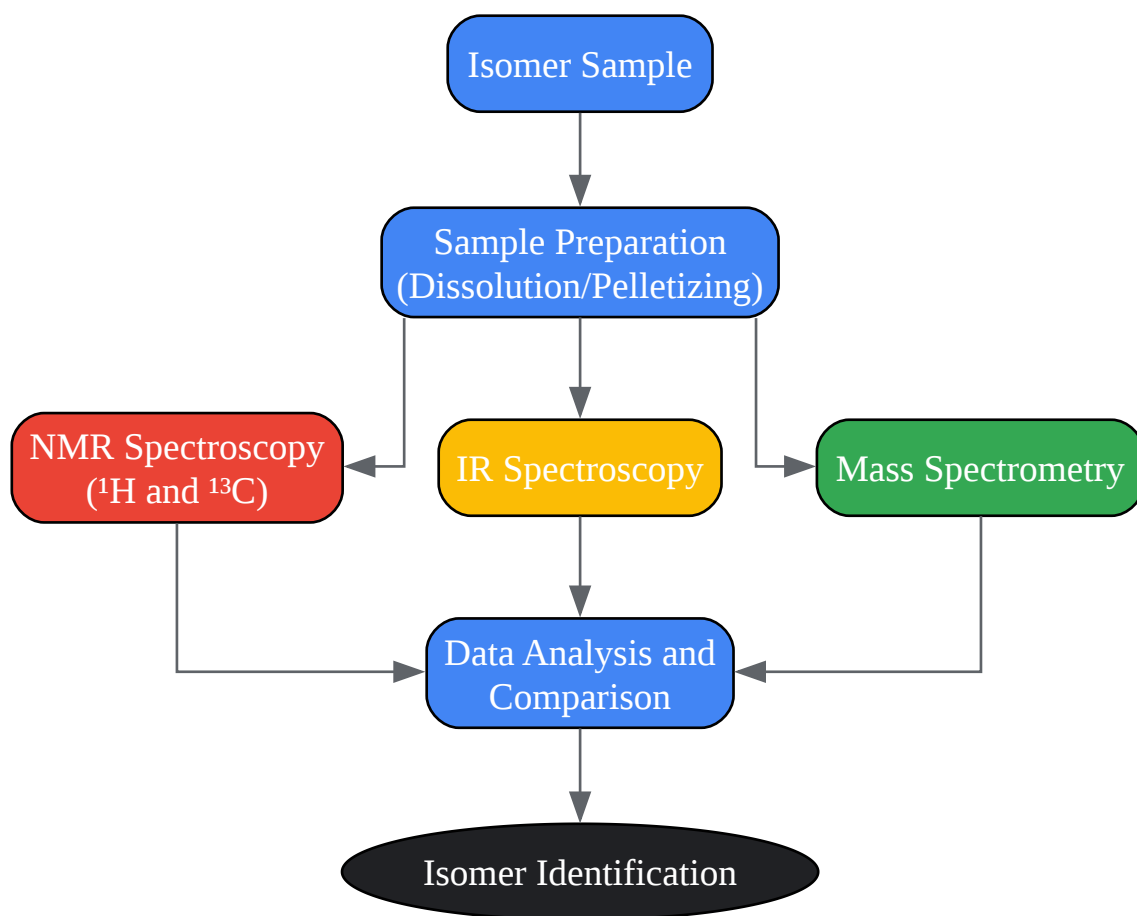
Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS).
- **Ionization:** Electron Ionization (EI) is a common technique for this class of compounds, typically using an electron energy of 70 eV. Electrospray ionization (ESI) can also be used, often in negative ion mode to detect the deprotonated molecule $[\text{M}-\text{H}]^-$.^[6]
- **Analysis:** The mass spectrum is analyzed to identify the molecular ion peak, which confirms the molecular weight of the compound. The fragmentation pattern provides valuable structural information.^[7]

Visualizing the Isomers and Workflow

The following diagrams, generated using the DOT language, illustrate the chemical structures of the fluoro-methoxybenzoic acid isomers and a general workflow for their spectroscopic comparison.

Caption: Chemical structures of the positional isomers of fluoro-methoxybenzoic acid.



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